molecular formula C33H31Cl2N5O3 B1663545 [4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride CAS No. 1018069-81-2

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride

Cat. No.: B1663545
CAS No.: 1018069-81-2
M. Wt: 616.5 g/mol
InChI Key: VLWKPMDUDFMWBO-UHFFFAOYSA-N
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Description

TG 100801 Hydrochloride is a prodrug that generates TG 100572 through de-esterification. TG 100572 is a multi-targeted kinase inhibitor that inhibits receptor tyrosine kinases and Src kinases. TG 100801 Hydrochloride is primarily developed for the treatment of age-related macular degeneration and other back-of-the-eye diseases, including diabetic macular edema and proliferative diabetic retinopathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: TG 100801 Hydrochloride is synthesized by derivatizing a phenolic moiety in TG 100572 to yield an ester. This esterification process involves the reaction of TG 100572 with appropriate reagents under controlled conditions to form TG 100801 .

Industrial Production Methods: The industrial production of TG 100801 Hydrochloride involves large-scale esterification reactions followed by purification processes to ensure high purity and stability. The compound is then converted to its hydrochloride salt form for enhanced solubility and stability .

Chemical Reactions Analysis

Types of Reactions: TG 100801 Hydrochloride undergoes de-esterification to produce the active compound TG 100572. This reaction is facilitated by esterases present in mammalian tissues .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

TG 100801 Hydrochloride has several scientific research applications, particularly in the fields of ophthalmology and vascular biology:

Mechanism of Action

TG 100801 Hydrochloride is a prodrug that, upon topical administration, is converted to TG 100572. TG 100572 inhibits receptor tyrosine kinases and Src kinases, which play crucial roles in angiogenesis, inflammation, and vascular permeability. The inhibition of these kinases leads to reduced retinal leakage, choroidal neovascularization, and inflammation .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWKPMDUDFMWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647594
Record name 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018069-81-2
Record name TG-100801 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018069812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TG-100801 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFJ9GB4R1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Reactant of Route 3
Reactant of Route 3
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Reactant of Route 4
Reactant of Route 4
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride

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